An In-depth Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(6-Bromopyridin-2-yl)benzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(6-bromopyridin-2-yl)benzoic acid (CAS 914349-44-3), a key heterobifunctional building block for researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity for further derivatization, and discuss its applications in modern drug discovery.
Core Physicochemical and Spectroscopic Profile
3-(6-Bromopyridin-2-yl)benzoic acid is a unique molecule combining a substituted pyridine ring with a benzoic acid moiety. This structure provides two distinct points for chemical modification, making it a valuable linker and scaffold component. The electron-deficient nature of the pyridine ring and the presence of a bromine atom make it an ideal substrate for a variety of cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, and other nucleophilic additions.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions, likely hydrogen bonding from the carboxylic acid and dipole-dipole interactions. Its limited solubility in common organic solvents necessitates the use of more polar solvents like DMSO or DMF for reactions and analysis.
| Property | Value | Source(s) |
| CAS Number | 914349-44-3 | [] |
| Molecular Formula | C₁₂H₈BrNO₂ | [] |
| Molecular Weight | 278.10 g/mol | [] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >239 °C (decomposition) | [2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2] |
| Storage | Room temperature, under inert atmosphere | [] |
Spectroscopic Analysis (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and quality control during synthesis.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm).
-
Benzoic Acid Protons: Four protons exhibiting complex splitting patterns (doublets, triplets, and a singlet-like peak for the proton ortho to the carboxyl group). The proton ortho to the carboxyl group and adjacent to the pyridine ring will likely be the most downfield-shifted.
-
Pyridine Protons: Three protons on the pyridine ring, typically appearing as a triplet and two doublets. The proton between the nitrogen and bromine atoms will be significantly influenced by their electron-withdrawing effects.
-
Carboxylic Acid Proton: A very broad singlet, typically >13 ppm, which may exchange with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will display 12 distinct signals.
-
Carboxyl Carbon: A peak around 167 ppm.
-
Aromatic Carbons: Signals between 120-160 ppm. The carbon atom attached to the bromine (C-Br) on the pyridine ring would appear around 142 ppm, while the carbon attached to the nitrogen would be further downfield.
-
-
Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom.
-
[M-H]⁻: 275.97 and 277.97 (approx. 1:1 ratio)
-
[M+H]⁺: 277.98 and 279.98 (approx. 1:1 ratio)
-
-
Infrared (IR) Spectroscopy (ATR):
-
O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O stretch (acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N stretch (aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
-
Synthesis and Purification: A Validated Protocol
The most efficient and widely adopted method for constructing the bi-aryl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron species.[4][5] The following protocol details the synthesis from 2,6-dibromopyridine and 3-carboxyphenylboronic acid.
Causality in Experimental Design
The choice of reactants is strategic. 2,6-dibromopyridine provides the bromo-pyridine core, and while it has two reactive sites, a mono-coupling reaction can be favored by controlling the stoichiometry of the boronic acid. 3-Carboxyphenylboronic acid is selected as it introduces the desired benzoic acid moiety in the correct position.[6] The base (e.g., K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3] A mixed solvent system like Dioxane/Water or Toluene/Ethanol/Water is often used to ensure adequate solubility for both the organic and inorganic reagents.[3]
Detailed Experimental Protocol
Reagents and Equipment:
-
2,6-Dibromopyridine (1.0 eq.)
-
3-Carboxyphenylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line
-
Standard work-up and purification glassware
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.02 eq.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 3-(6-bromopyridin-2-yl)benzoic acid as a white solid.
Synthesis and Purification Workflow
Caption: Experimental workflow for the Suzuki coupling synthesis of 3-(6-bromopyridin-2-yl)benzoic acid.
Chemical Reactivity and Derivatization
The true utility of this compound lies in its bifunctional nature, offering orthogonal handles for sequential chemical modifications.
-
Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for forming amide bonds, which are central to many pharmaceutical structures. Standard peptide coupling reagents like EDC/HOBt or HATU can be used to react the acid with a wide range of primary and secondary amines to form amides. It can also be esterified under Fischer conditions or converted to an acid chloride for reaction with alcohols.
-
Reactions at the C-Br Bond: The bromine atom on the electron-poor pyridine ring is an excellent leaving group for further transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of additional complexity.
-
Suzuki Coupling: React with another boronic acid/ester to create a terphenyl-like structure.
-
Buchwald-Hartwig Amination: Couple with primary or secondary amines to replace the bromine with a C-N bond.
-
Sonogashira Coupling: React with terminal alkynes to install a C-C triple bond.
-
Stille Coupling: Couple with organostannanes.
-
This dual reactivity allows for a modular approach to library synthesis, where one functional group can be modified first, followed by diversification at the second site.
Potential Derivatization Pathways
Caption: Key reactive sites and potential derivatization pathways for the title compound.
Applications in Research and Drug Development
3-(6-Bromopyridin-2-yl)benzoic acid is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is particularly relevant to the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).
In a PROTAC, a molecule is designed to bind to a target protein on one end and an E3 ubiquitin ligase on the other, hijacking the cell's natural protein disposal system to destroy the target. This compound serves as an ideal linker component, where the carboxylic acid can be used to attach to the E3 ligase binder and the bromo-pyridine end can be functionalized to connect to the target protein binder. Its classification by some vendors as a "Protein Degrader Building Block" underscores this primary application.
Handling, Storage, and Safety
As with all laboratory chemicals, 3-(6-bromopyridin-2-yl)benzoic acid should be handled by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. A full Safety Data Sheet (SDS) should be consulted before use.
References
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling: Leveraging 3-Carboxyphenylboronic Acid for Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
3-(6-Bromopyridin-2-yl)benzoic acid, min 95%, 1 gram. (n.d.). LabAlley. Retrieved from [Link]

